6-(tert-Butyl)nicotinic acid

Vue d'ensemble

Description

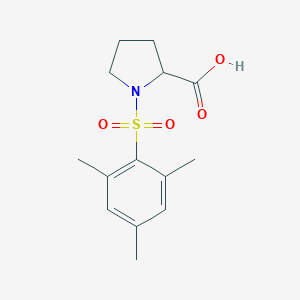

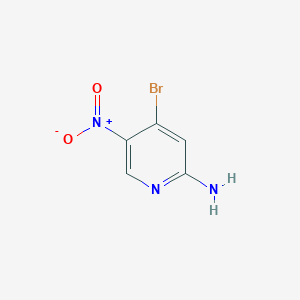

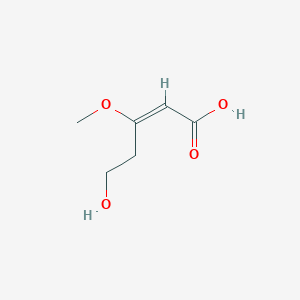

6-(tert-Butyl)nicotinic acid is a chemical compound with the linear formula C10H13NO2 . It is a solid substance and has a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid, which could be related to the synthesis of 6-(tert-Butyl)nicotinic acid, proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The InChI code for 6-(tert-Butyl)nicotinic acid is 1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

6-(tert-Butyl)nicotinic acid is a solid substance . It should be stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Agriculture: Enhancing Crop Resistance

6-(tert-Butyl)nicotinic acid has been studied for its effects on the metabolome of flue-cured tobacco and rhizosphere microbial communities . It influences the germination, growth, and development of crops like tobacco by affecting soil microbial communities, which could have implications for managing continuous cropping obstacles .

Pharmacology: Drug Development

In pharmacology, 6-(tert-Butyl)nicotinic acid is used as a building block for drug synthesis. Its properties make it a candidate for creating compounds with potential therapeutic effects . Its role in the synthesis of novel nicotinic acid derivatives is being explored for various medicinal applications .

Material Science: Synthesis of Polymers

This compound is utilized in material science for the synthesis of polymers and other complex materials. Its stability and reactivity under various conditions make it a valuable component in creating new materials with desired properties .

Biochemistry: Metabolic Studies

6-(tert-Butyl)nicotinic acid plays a role in biochemical research, particularly in metabolic studies. It can be used to investigate metabolic pathways and enzyme functions due to its involvement in key biochemical reactions .

Industrial Applications: Chemical Manufacturing

Industrially, 6-(tert-Butyl)nicotinic acid is used in the manufacturing of chemicals where it serves as an intermediate in various synthetic processes. Its robustness makes it suitable for large-scale chemical production .

Environmental Applications: Green Chemistry

The compound is also relevant in environmental applications, particularly in green chemistry, where it’s used to develop eco-friendly production methods for nicotinic acid, aiming to reduce the environmental impact of industrial processes .

Analytical Chemistry: Chromatography

In analytical chemistry, 6-(tert-Butyl)nicotinic acid is used as a standard or reference compound in chromatography techniques to identify and quantify substances within a sample due to its distinct chemical properties .

Biodegradation Studies: Environmental Impact Assessment

It is involved in studies assessing the biodegradation of organic compounds, helping to understand the environmental impact of various substances and their breakdown products .

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Biochemical Pathways

For instance, nicotinic acid is known to be metabolized via the Preiss-Handler pathway into nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions .

Pharmacokinetics

Some properties can be inferred from its structure and related compounds It’s likely to have high gastrointestinal absorption and permeability across the blood-brain barrier

Propriétés

IUPAC Name |

6-tert-butylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGXKEVUQXTBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619660 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-Butyl)nicotinic acid | |

CAS RN |

832715-99-8 | |

| Record name | 6-tert-Butylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B152545.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B152548.png)

![[1-(3-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B152555.png)